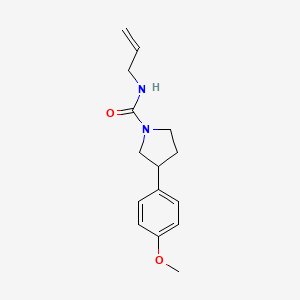

N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

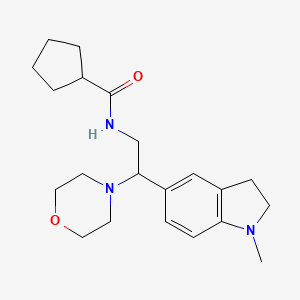

“N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group, which contributes to its physicochemical properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” are not available in the retrieved resources.Molecular Structure Analysis

The molecular structure of “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring, an allyl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques and Structural Analysis The synthesis of N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and its derivatives involves multi-step chemical reactions, including nucleophilic substitution and ester hydrolysis, leading to the formation of various structurally related compounds. Notably, the synthesis of compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the versatility of reactions involving carboxamide derivatives, offering high yields and structural confirmation through various spectroscopic methods (Zhou et al., 2021).

Crystal Structure and Molecular Conformation Studies have been conducted to understand the crystal structure and molecular conformation of carboxamide derivatives. For instance, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed using X-ray analysis and molecular orbital methods, revealing its crystal structure and conformational details. This kind of structural analysis is crucial for understanding the chemical and physical properties of these compounds and their potential applications in medicinal chemistry (Banerjee et al., 2002).

Biomedical Research Applications

Anticancer Activity Focused compound libraries derived from natural products like oroidin have led to the identification of compounds with potent anticancer activity. For example, compounds such as N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide have demonstrated significant inhibition of cell growth in various cancer cell lines, indicating the therapeutic potential of these carboxamide derivatives in cancer treatment (Dyson et al., 2014).

Antitubercular and Antibacterial Activities Derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide have exhibited notable antitubercular and antibacterial activities. Compounds such as 4-fluorophenyl and 4-chlorophenyl have shown potent activity against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus. These findings highlight the role of carboxamide derivatives in developing new therapeutic agents against infectious diseases (Bodige et al., 2019).

Direcciones Futuras

Pyrrolidine derivatives, including “N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide”, hold promise for future research due to their wide range of biological activities . Further studies could focus on exploring their potential therapeutic applications, optimizing their synthesis methods, and investigating their mechanisms of action .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-prop-2-enylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-9-16-15(18)17-10-8-13(11-17)12-4-6-14(19-2)7-5-12/h3-7,13H,1,8-11H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNWTMPOCUIGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2645853.png)

![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)

![4-[4-(2-methylpropyl)phenyl]butanoic Acid](/img/structure/B2645855.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2645856.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)

![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)